3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile
Brand Name: Vulcanchem
CAS No.: 1269151-23-6
VCID: VC3381492
InChI: InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2
SMILES: C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N
Molecular Formula: C10H9F3N2S
Molecular Weight: 246.25 g/mol

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile

CAS No.: 1269151-23-6

Cat. No.: VC3381492

Molecular Formula: C10H9F3N2S

Molecular Weight: 246.25 g/mol

* For research use only. Not for human or veterinary use.

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile - 1269151-23-6

Specification

CAS No. 1269151-23-6
Molecular Formula C10H9F3N2S
Molecular Weight 246.25 g/mol
IUPAC Name 3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile
Standard InChI InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2
Standard InChI Key RJYPRUDPEALNKW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)N)SCCC#N

Introduction

Chemical Identity and Structural Characteristics

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile possesses a unique molecular structure that combines several important functional groups. The molecule features a phenyl ring with an amino group at position 2 and a trifluoromethyl group at position 4, connected via a sulfur atom to a propanenitrile chain. This arrangement of functional groups contributes to the compound's distinctive properties and potential applications.

The compound's identity can be precisely defined through various chemical identifiers, as shown in Table 1:

PropertyValue
CAS Number1269151-23-6
Molecular FormulaC₁₀H₉F₃N₂S
Molecular Weight246.25 g/mol
IUPAC Name3-[2-amino-4-(trifluoromethyl)phenyl]sulfanylpropanenitrile
Standard InChIInChI=1S/C10H9F3N2S/c11-10(12,13)7-2-3-9(8(15)6-7)16-5-1-4-14/h2-3,6H,1,5,15H2
Standard InChIKeyRJYPRUDPEALNKW-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1C(F)(F)F)N)SCCC#N
PubChem Compound ID50989657

The structure contains several key functional groups that define its chemical behavior. The amino group (-NH₂) at position 2 of the phenyl ring typically acts as a nucleophile and hydrogen bond donor, while the trifluoromethyl group (-CF₃) at position 4 is electron-withdrawing and can enhance lipophilicity. The sulfanyl linkage connects this substituted phenyl ring to a propanenitrile chain, which terminates with a nitrile group (-C≡N).

Structural Features and Their Significance

The ortho relationship between the amino group and the sulfanyl linkage may facilitate intramolecular interactions, potentially affecting the molecule's conformation and reactivity. Furthermore, the nitrile terminus provides an additional point for potential chemical modifications or biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile are important considerations for its handling, storage, and application in research settings. Based on available data, the compound exists as a powder at standard conditions .

Physical State and Appearance

3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile is typically supplied as a powder with a standard purity of approximately 95% . The physical appearance is consistent with many similar aromatic compounds containing sulfur and nitrogen functionalities.

Chemical Reactivity Profile

While specific reactivity data for this exact compound is limited in the provided search results, its chemical behavior can be predicted based on its functional groups:

  • The primary amino group (-NH₂) is likely to participate in typical amine reactions, including nucleophilic substitutions, condensations with carbonyl compounds, and acylations.

  • The trifluoromethyl group (-CF₃) imparts specific electronic effects that modify the reactivity of the aromatic ring, typically reducing electron density and making the ring less susceptible to electrophilic aromatic substitution reactions.

  • The sulfur linkage (thioether) can potentially undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

  • The nitrile terminus (-C≡N) may be susceptible to hydrolysis to form carboxylic acids or reduction to form primary amines under suitable conditions.

Related Compounds and Comparative Analysis

Several structurally related compounds appear in the search results, providing context for understanding 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile's place within its chemical family.

Structural Analogues

Table 2 presents a comparison of 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile with related compounds containing similar structural elements:

CompoundCAS NumberMolecular FormulaKey Structural Difference
3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile1269151-23-6C₁₀H₉F₃N₂SReference compound
2-Amino-4-(trifluoromethyl)benzoic acid402-13-1C₈H₆F₃NO₂Contains carboxylic acid instead of sulfanylpropanenitrile
2-Amino-4-(trifluoromethyl)benzenesulfonamide657-70-5C₇H₇F₃N₂O₂SContains sulfonamide instead of sulfanylpropanenitrile
4-Amino-2-(trifluoromethyl)benzaldehyde876322-73-5C₈H₆F₃NOContains aldehyde, different position of amino group
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazine-2,6-dioneN/AC₁₁H₁₀F₃N₃O₂Contains piperazine-2,6-dione instead of sulfanylpropanenitrile

These related compounds share the amino-trifluoromethylphenyl core structure but differ in their substituents or in the position of functional groups . Such structural analogues may exhibit similar physical properties or synthetic pathways, potentially informing research involving 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile.

Functional Comparison with ATPR

The search results include information about 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), which shares the amino-trifluoromethylphenyl structural element with our target compound. ATPR has been studied for its effects on breast cancer cells, demonstrating inhibition of proliferation through upregulation of CRABP2 and inhibition of invasion and migration through downregulation of FABP5 .

While direct extrapolation of these properties to 3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile would be premature, the biological activity of ATPR suggests potential research directions for investigating the biological effects of compounds containing similar structural elements.

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